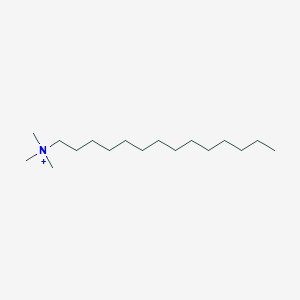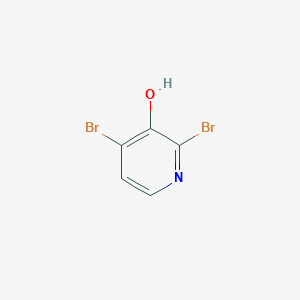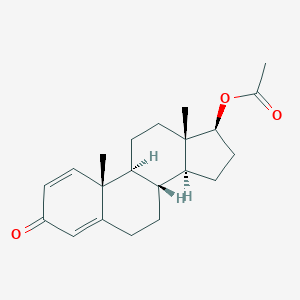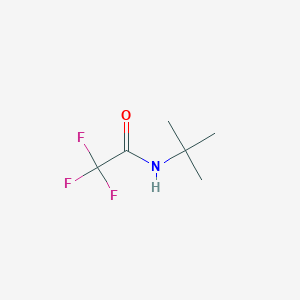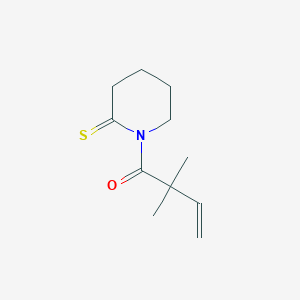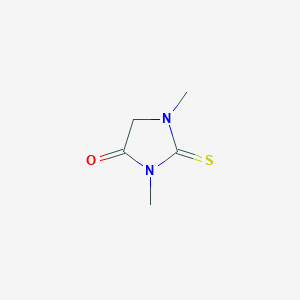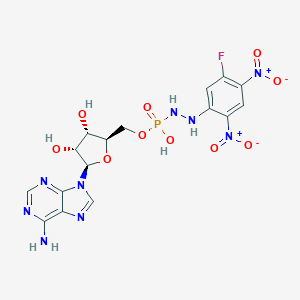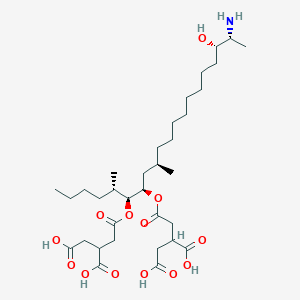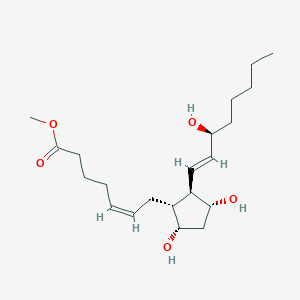
Prostaglandin F2alpha methyl ester
Descripción general
Descripción
Prostaglandin F2alpha methyl ester (PGF2α methyl ester) is an analog of PGF2α where the C-1 carboxyl group has been esterified as the methyl ester . It is one of the first PG esters shown to have ocular hypotensive activity . It is also described as a prostanoid .
Synthesis Analysis
A concise chemoenzymatic synthesis method for several representative prostaglandins, including prostaglandin F2α, has been reported . This method involves the synthesis of the common intermediate bromohydrin in only two steps, allowing the completion of the synthesis of prostaglandin F2α in five steps on a 10-gram scale . The chiral cyclopentane core is introduced with high enantioselectivity, while the lipid chains are sequentially incorporated through a cost-effective process involving bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions .Molecular Structure Analysis
The molecular formula of Prostaglandin F2alpha methyl ester is C21H36O5 . Its IUPAC name is methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate . The molecular weight is 368.5 g/mol .Aplicaciones Científicas De Investigación
I have conducted a search to gather information on the scientific research applications of “Prostaglandin F2alpha methyl ester”. Here is a comprehensive analysis focusing on unique applications, each with a detailed section:
Therapeutic Abortion
It has been used in combination with antiprogestogen drugs like RU486 for therapeutic abortion in early pregnancy .
Cardiovascular Research
Research has implicated Prostaglandin F2alpha receptors in blood pressure regulation and atherosclerosis, suggesting potential applications in cardiovascular disease management .
Synthetic Chemistry
Prostaglandins, including F2alpha derivatives, are a focus of synthetic chemistry due to their complex structures and significant medicinal value .
Metabolic Studies
Studies on prostaglandins’ metabolic roles have led to their use in understanding various metabolic disorders and developing treatments .
Mecanismo De Acción
Target of Action
Prostaglandin F2alpha (PGF2α) primarily targets the Prostaglandin F2α receptor (FP) . This receptor is a part of the G protein-coupled receptors (GPCRs) family . The FP receptor plays a crucial role in various physiological and pathological processes, including inflammation, cardiovascular homeostasis, and female reproductive function .
Mode of Action
PGF2α interacts with its target, the FP receptor, to mediate a variety of cellular processes. It promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes, and induces cardiac myocyte hypertrophy in vitro and cardiac growth in rats . PGF2α is released in response to an increase in oxytocin levels in the uterus, stimulating both luteolytic activity and the release of oxytocin . This suggests that PGF2α and oxytocin form a positive feedback loop to facilitate the degradation of the corpus luteum .
Biochemical Pathways
PGF2α is part of the prostanoids group, which includes prostaglandin E2, PGD2, prostacyclin (PGI2), thromboxane A2 (TxA2), and PGF2α itself . These are generated through PGH synthase (PGHS), commonly known as cyclooxygenase (COX), in response to a variety of stimuli . They act in a paracrine or autocrine manner, mediating an array of cellular processes such as cell proliferation, differentiation, apoptosis, and regulating female reproductive function, platelet aggregation, and vascular homeostasis .
Pharmacokinetics
The pharmacokinetic properties of PGF2α include a short elimination half-life of less than 1 minute in blood plasma and 3 to 6 hours in amniotic fluid . This rapid metabolism and clearance suggest that the bioavailability of PGF2α may be influenced by factors such as the route of administration and the presence of metabolic enzymes.
Result of Action
The action of PGF2α results in various molecular and cellular effects. For instance, it stimulates myometrial contractions, provokes myometrial ischemia to accelerate labor, and prevents significant blood loss during labor . It also acts on the corpus luteum to cause luteolysis, forming a corpus albicans and stopping the production of progesterone . In addition, it has been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .
Action Environment
The action, efficacy, and stability of PGF2α can be influenced by various environmental factors. For instance, the number of FP receptors on the corpus luteum membrane can affect the action of PGF2α
Safety and Hazards
Direcciones Futuras
A general, catalyst-controlled route to prostaglandin F2α and its analogues has been reported . This approach uses a Rh-catalyzed dynamic kinetic asymmetric Suzuki–Miyaura coupling reaction between a racemic bicyclic allyl chloride and alkenyl boronic esters bearing chiral alcohols to give cyclopentyl intermediates bearing 3 contiguous stereocenters . This publication suggests that this cost-efficient synthesis route for prostaglandins holds the potential to make prostaglandin-related drugs more affordable and facilitate easier access to their analogues .
Propiedades
IUPAC Name |
methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h5,8,13-14,16-20,22-24H,3-4,6-7,9-12,15H2,1-2H3/b8-5-,14-13+/t16-,17+,18+,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDMFGSFLLCCAO-NVRZHKMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501037318 | |
| Record name | Prostaglandin F2 methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501037318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prostaglandin F2alpha methyl ester | |
CAS RN |
33854-16-9 | |
| Record name | Prostaglandin F2α methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33854-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prostaglandin F2 methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033854169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prostaglandin F2 methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501037318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DINOPROST METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C289Y64HRB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




